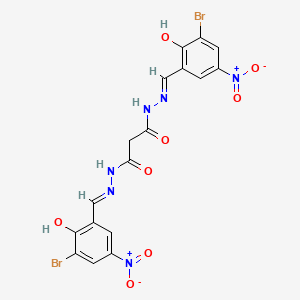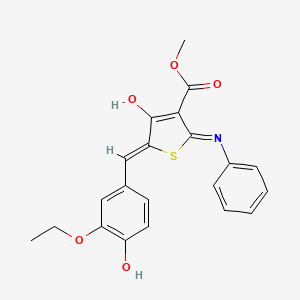
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as MBTF-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide exerts its effects through its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, including DNA, proteins, and lipids. In cancer cells, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide generates singlet oxygen, which leads to cell death through apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in ROS production, leading to a decrease in ROS levels in cells. Physiologically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide in lab experiments is its ability to generate singlet oxygen upon exposure to light, which can be used to study the effects of oxidative stress on cells. However, one limitation of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential applications in material science, particularly in the development of more efficient solar cells. Additionally, further research is needed to optimize the synthesis method of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide and to improve its solubility in water for use in lab experiments.
Synthesis Methods
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with furan-2-carboxylic acid. The final product is then purified through recrystallization to obtain pure N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide.
Scientific Research Applications
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been tested for its anticancer properties and has shown promising results in inhibiting cancer cell growth. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a photosensitizer for the production of solar cells.
properties
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4/c1-15-13-19-20(27-28(26-19)16-7-3-2-4-8-16)14-18(15)25-24(30)23-12-11-22(33-23)17-9-5-6-10-21(17)29(31)32/h2-14H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVCBLSIUYBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)

![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)

![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)
![N,N-diethyl-1-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-piperidinecarboxamide](/img/structure/B6074738.png)